molecular formula C6H8N2O B1394226 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine CAS No. 1000303-67-2

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B1394226
CAS No.: 1000303-67-2
M. Wt: 124.14 g/mol
InChI Key: YCFOXBVIHVHHJS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound that features a fused ring system combining an isoxazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine typically involves the base-mediated aldol condensation of a suitable precursor. One common method is the condensation of a nitrile oxide with an appropriate dipolarophile to form the isoxazole ring, followed by cyclization to form the fused pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a gamma-aminobutyric acid receptor agonist, which modulates the activity of these receptors in the central nervous system. This interaction can lead to sedative and hypnotic effects, making it a candidate for treating sleep disorders .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogues. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFOXBVIHVHHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CON=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677294
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000303-67-2
Record name 4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is the significance of the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-one scaffold in the context of this research?

A1: The this compound-4-one scaffold serves as a masked form of acylpyridones []. Acylpyridones are a class of natural products with potential biological activities. This research explores the modification of the core scaffold through aldol condensation at the C-3(Me) position. This modification allows for the synthesis of new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones, which can be further manipulated to access diverse acylpyridone analogues.

Q2: What synthetic strategy is employed to modify the this compound-4-one scaffold in this study?

A2: The researchers utilize a base-mediated aldol condensation reaction to introduce various alkenyl groups at the C-3(Me) position of the this compound-4-one core []. This method enables the efficient formation of a new carbon-carbon bond, expanding the structural diversity and potentially influencing the biological activity of the resulting compounds.

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